![molecular formula C16H27NO4 B2718049 2-Allyl-1-Boc-pipecolic acid ethyl ester CAS No. 2010955-43-6](/img/structure/B2718049.png)
2-Allyl-1-Boc-pipecolic acid ethyl ester
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Description
2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4 . It plays a pivotal role as a precursor for synthesizing diverse pharmaceutical agents, particularly those efficacious in alleviating respiratory afflictions and hypertension .
Molecular Structure Analysis
The molecular structure of 2-Allyl-1-Boc-pipecolic acid ethyl ester is represented by the linear formula C16H27NO4 . The molecular weight of this compound is 297.40 .Scientific Research Applications
Biocatalytic Syntheses of L-Pipecolic Acid
“2-Allyl-1-Boc-pipecolic acid ethyl ester” can be used in the biocatalytic syntheses of L-pipecolic acid . This process involves the use of purified and immobilised enzymes for the production of this key building block . The sustainability of the system was further improved by a catch-and-release strategy to purify the product, and recovery and recycling of the cofactor .
Production of Bioactive Molecules
L-pipecolic acid, which can be synthesized from “2-Allyl-1-Boc-pipecolic acid ethyl ester”, is found in a plethora of biologically active molecules . It is incorporated in natural products with anticancer or antibiotic activity (Swainsonine, Virginiamycin S1, and Rapamycin) .
Precursor to Bioactive Molecules
L-pipecolic acid serves as a precursor to some simple manmade bioactive molecules, such as amide anaesthetic drugs (Mepivacaine and Ropivacaine) .
Chiral Organocatalyst in Stereoselective Mannich Reactions
Pipecolic acid can be used as a chiral organocatalyst in stereoselective Mannich reactions .
Building Block in Peptidic Catalysts
Pipecolic acid can also be used as a building block in peptidic catalysts .
Diketopiperzine Scaffolds
Another application of pipecolic acid is in the formation of diketopiperzine scaffolds .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLMTWZPMPZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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